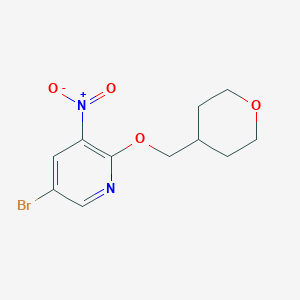
5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine: is a heterocyclic organic compound It features a pyridine ring substituted with a bromine atom at the 5-position, a nitro group at the 3-position, and a tetrahydro-2H-pyran-4-ylmethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine typically involves multi-step organic reactions. One common approach is:
Nitration: Starting with 5-bromo-2-hydroxypyridine, the compound undergoes nitration using nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Protection: The hydroxyl group is then protected by converting it into a tetrahydro-2H-pyran-4-ylmethoxy group using tetrahydropyran and an acid catalyst.
Substitution: Finally, the protected intermediate is subjected to bromination to introduce the bromine atom at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for nitration and bromination steps to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like stannous chloride.
Substitution: The bromine atom can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.
Protection/Deprotection: The tetrahydro-2H-pyran-4-ylmethoxy group can be removed under acidic conditions to regenerate the hydroxyl group.
Common Reagents and Conditions:
Reducing Agents: Stannous chloride for reduction of the nitro group.
Nucleophiles: Sodium methoxide or other nucleophiles for substitution reactions.
Acid Catalysts: Hydrochloric acid for deprotection of the tetrahydro-2H-pyran-4-ylmethoxy group.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: : This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: : Research is ongoing into its use as a building block for drugs targeting specific biological pathways.
Industry: : It is used in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the bromine atom and tetrahydro-2H-pyran-4-ylmethoxy group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
5-Bromo-2-hydroxy-3-nitropyridine: Similar structure but lacks the tetrahydro-2H-pyran-4-ylmethoxy group.
5-Bromo-3-nitro-2-methoxypyridine: Similar but with a methoxy group instead of the tetrahydro-2H-pyran-4-ylmethoxy group.
Uniqueness: The presence of the tetrahydro-2H-pyran-4-ylmethoxy group in 5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine provides unique steric and electronic properties, making it distinct from other similar compounds. This can result in different reactivity and binding characteristics, which are valuable in the design of specific inhibitors or materials.
Properties
IUPAC Name |
5-bromo-3-nitro-2-(oxan-4-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4/c12-9-5-10(14(15)16)11(13-6-9)18-7-8-1-3-17-4-2-8/h5-6,8H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMFXXFYLIZHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














